2-[4-[5-[4-(Diaminomethylideneamino)-2-methylphenyl]furan-2-yl]-3-methylphenyl]guanidine
Description
2-[4-[5-[4-(Diaminomethylideneamino)-2-methylphenyl]furan-2-yl]-3-methylphenyl]guanidine is a guanidine derivative characterized by a central furan ring substituted with methylphenyl groups and terminal diaminomethylidenamino and guanidine moieties. The compound’s structure combines aromaticity (furan and benzene rings) with highly basic guanidine groups, which are known for their hydrogen-bonding capacity and role in biological interactions.
Properties
CAS No. |
423165-10-0 |
|---|---|
Molecular Formula |
C20H22N6O |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[4-[5-[4-(diaminomethylideneamino)-2-methylphenyl]furan-2-yl]-3-methylphenyl]guanidine |
InChI |
InChI=1S/C20H22N6O/c1-11-9-13(25-19(21)22)3-5-15(11)17-7-8-18(27-17)16-6-4-14(10-12(16)2)26-20(23)24/h3-10H,1-2H3,(H4,21,22,25)(H4,23,24,26) |
InChI Key |
KOFVLPOSCTWTOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C(N)N)C2=CC=C(O2)C3=C(C=C(C=C3)N=C(N)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[5-[4-(Diaminomethylideneamino)-2-methylphenyl]furan-2-yl]-3-methylphenyl]guanidine typically involves multi-step organic reactions. One common method involves the condensation of 4-(diaminomethylideneamino)-2-methylphenyl derivatives with furan-2-yl compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[4-[5-[4-(Diaminomethylideneamino)-2-methylphenyl]furan-2-yl]-3-methylphenyl]guanidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-[4-[5-[4-(Diaminomethylideneamino)-2-methylphenyl]furan-2-yl]-3-methylphenyl]guanidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-[5-[4-(Diaminomethylideneamino)-2-methylphenyl]furan-2-yl]-3-methylphenyl]guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares key structural motifs with several guanidine derivatives and aromatic heterocycles.
Key Differences in Reactivity and Bioactivity
- Basicity: The target compound’s guanidine groups (pKa ~13) confer stronger basicity compared to cyano-substituted analogs (pKa ~8–10) . This impacts solubility and membrane permeability.
- Aromatic Interactions : The furan-phenyl framework may enhance π-π stacking interactions in receptor binding, contrasting with imidazole or dihydropyridine cores in analogs .
- Synthetic Accessibility : Unlike the target compound, analogs like AZ257 incorporate dihydropyridine rings, which require multi-step cyclization and oxidation, increasing synthetic complexity .
Research Findings on Guanidine Derivatives
- Enzyme Inhibition: Cyano-guanidine derivatives (e.g., T3D2810) inhibit α-glucosidase and aldose reductase, suggesting the target compound could be optimized for metabolic disorder therapeutics .
- Structural Stability : Methylphenyl substituents in the target compound may improve thermal stability compared to halogenated analogs (e.g., AZ257), which are prone to dehalogenation under harsh conditions .
Critical Analysis of Limitations and Opportunities
- Knowledge Gaps: Direct pharmacological data for the target compound are absent in the literature.
- Synthetic Challenges : The compound’s multiple aromatic and guanidine groups may complicate purification, as observed in similar molecules requiring chromatographic separation .
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